molecular formula C8H9FN2O2 B13572474 Methyl (5-fluoropyridin-2-yl)glycinate

Methyl (5-fluoropyridin-2-yl)glycinate

Cat. No.: B13572474
M. Wt: 184.17 g/mol
InChI Key: MYWJPZSFBQNZPW-UHFFFAOYSA-N
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Description

Methyl (5-fluoropyridin-2-yl)glycinate is a chemical compound with the molecular formula C8H9FN2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a fluorine atom at the 5-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-fluoropyridin-2-yl)glycinate typically involves the reaction of 5-fluoropyridine-2-carboxylic acid with methanol and a suitable base, such as sodium hydroxide, to form the methyl ester. This is followed by the reaction with glycine or its derivatives under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (5-fluoropyridin-2-yl)glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl (5-fluoropyridin-2-yl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to its isomers and other fluorinated pyridine derivatives .

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

methyl 2-[(5-fluoropyridin-2-yl)amino]acetate

InChI

InChI=1S/C8H9FN2O2/c1-13-8(12)5-11-7-3-2-6(9)4-10-7/h2-4H,5H2,1H3,(H,10,11)

InChI Key

MYWJPZSFBQNZPW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=NC=C(C=C1)F

Origin of Product

United States

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